molecular formula C11H14O B14299994 Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 118405-77-9

Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-

Cat. No.: B14299994
CAS No.: 118405-77-9
M. Wt: 162.23 g/mol
InChI Key: YEFYIMZWODTQJO-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a methyl group and a propenyloxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1-methyl-2-bromobenzene with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyloxy group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration and bromine for halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated derivatives

    Substitution: Nitrobenzene derivatives, halogenated benzene derivatives

Scientific Research Applications

Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the propenyloxy group can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Similar structure but with the propenyloxy group at a different position on the benzene ring.

    Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propenyloxy group.

    Benzene, (2-propenyloxy)-: Lacks the methyl group present in Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-.

Uniqueness

Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is unique due to the presence of both a methyl group and a propenyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

118405-77-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-2-(prop-2-enoxymethyl)benzene

InChI

InChI=1S/C11H14O/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3

InChI Key

YEFYIMZWODTQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC=C

Origin of Product

United States

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